molecular formula C18H24ClNO2 B2377663 3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one CAS No. 2034614-30-5

3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2377663
CAS No.: 2034614-30-5
M. Wt: 321.85
InChI Key: DVHKJEFOQVMFPJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of substituted phenylpyrrolidines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenylpyrrolidine core: This can be achieved through a reaction between a substituted benzaldehyde and a pyrrolidine derivative under acidic or basic conditions.

    Introduction of the cyclopropylmethoxy group: This step might involve the reaction of the intermediate with cyclopropylmethanol in the presence of a suitable catalyst.

    Final coupling reaction: The final product can be obtained by coupling the intermediate with a propanone derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one
  • 3-(4-Methylphenyl)-1-(pyrrolidin-1-yl)propan-1-one
  • 3-(4-Chloro-3-methylphenyl)-1-(pyrrolidin-1-yl)propan-1-one

Uniqueness

3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2/c1-13-10-14(4-6-17(13)19)5-7-18(21)20-9-8-16(11-20)22-12-15-2-3-15/h4,6,10,15-16H,2-3,5,7-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHKJEFOQVMFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CCC(C2)OCC3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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